Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) (abbreviated as Y(TMHD)₃) is a coordination complex with the molecular formula C₃₃H₅₇O₆Y and a molecular weight of 638.71 g/mol . Its IUPAC name is tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III), and it is registered under CAS No. 15632-39-0 .
Properties
Molecular Formula |
C33H60O6Y |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
IAYLRLKRHZVTOP-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Y] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
-
Reactant Preparation :
-
Yttrium nitrate hydrate (Y(NO₃)₃·xH₂O) is dissolved in methanol under inert conditions to prevent hydrolysis.
-
TMHD is added in a 3:1 molar ratio relative to yttrium to ensure complete ligand coordination.
-
The pH is adjusted to 8–9 using aqueous ammonia, facilitating deprotonation of the TMHD ligand and promoting complex formation.
-
-
Reflux and Crystallization :
-
Yield and Purity :
Characterization Techniques
The synthesized compound is validated using multiple analytical methods:
Enhanced Volatility via Neutral Donor Ligand Complexation
To address the relatively high melting point (170–173°C) and limited volatility of Y(TMHD)₃, patented methods introduce neutral donor ligands (L) to form adducts such as Y(TMHD)₃·Lₘ. These modifications lower the melting point and improve thermal stability during MOCVD processes.
Ligand Selection and Synthesis
-
Preferred Ligands :
-
Reaction Mechanism :
Thermal Performance Comparison
| Compound | Melting Point (°C) | Evaporation Rate (mg/min) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Y(TMHD)₃ | 170–173 | 0.12 ± 0.02 | 88.9 |
| Y(TMHD)₃·(PyO)₁ | 95–98 | 0.18 ± 0.03 | 72.4 |
| Y(TMHD)₃·(Dipy)₁ | 85–90 | 0.21 ± 0.02 | 68.7 |
PyO = Pyridine-N-oxide; Dipy = Dipyridine
Thermal Decomposition Kinetics
The evaporation and decomposition behavior of Y(TMHD)₃ is critical for MOCVD applications. Non-isothermal thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen revealed:
Kinetic Parameters
Thermal Stability Data
| Heating Rate (°C/min) | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) |
|---|---|---|---|
| 5 | 195 | 225 | 98.5 |
| 10 | 205 | 235 | 99.1 |
| 20 | 215 | 245 | 99.3 |
Industrial-Scale Production and Quality Control
Commercial manufacturers like Ereztech and Thermo Scientific employ stringent protocols to ensure batch consistency:
Scalable Synthesis
Chemical Reactions Analysis
Thermal Decomposition in CVD Processes
Y(TMHD)₃ undergoes controlled thermal decomposition in oxygen plasma-assisted CVD systems to form yttrium oxide (Y₂O₃) films. The reaction pathway involves:
Primary decomposition :
Key parameters influencing decomposition efficiency:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 350-450°C | Higher temps accelerate ligand dissociation |
| Oxygen Partial Pressure | 10⁻² Torr | Controls oxidation rate and film stoichiometry |
| Plasma Power | 150-300 W | Enhances precursor fragmentation |
Experimental XPS data ([Fig. 1, 3]) shows Y 3d₅/₂ binding energy at 158.2 eV in deposited films, confirming Y³+ oxidation state retention during decomposition .
Interfacial Reaction Mechanisms
When deposited on silicon substrates, Y(TMHD)₃ demonstrates complex interface chemistry:
Silicon interaction pathway :
-
Initial ligand desorption creates active Y sites
-
Y³+ reacts with surface SiO₂:
-
Subsequent oxygen migration forms graded Y-Si-O interface
TEM/EELS analysis ([Fig. 2, 3]) reveals:
| Film Region | Si L-edge Energy (eV) | Composition |
|---|---|---|
| Substrate | 102.0 ± 0.2 | Pure Si |
| Interface | 108.7 ± 0.3 | Y₂Si₂O₇ |
| Bulk | 109.5 ± 0.2 | Y₂O₃ |
Environmental Stability Reactions
Post-deposition atmospheric exposure induces:
Hydroxylation :
-
OH⁻ stretch at 3450 cm⁻¹ (broad)
-
Y-O-Y vibration at 560 cm⁻¹
Comparative Reactivity Table
Reaction characteristics under varying conditions:
| Condition | Dominant Process | Byproduct Formation |
|---|---|---|
| Argon atmosphere | Incomplete ligand removal | Carbonaceous residues |
| Oxygen plasma | Complete oxidation | CO₂, H₂O |
| Hydrogen presence | Yttrium hydride formation | YHₓ phases |
This compound's reactivity profile enables precise control over dielectric film properties, with interfacial silicate layers reducing leakage current by 2-3 orders of magnitude compared to direct Y₂O₃/Si interfaces . The coordination stability of TMHD ligands allows decomposition kinetics modulation through:
-
Substrate temperature gradients
-
Plasma excitation frequencies
-
Precursor delivery rates
These reaction characteristics make Y(TMHD)₃ particularly valuable for semiconductor gate dielectric applications where interface control dictates device performance.
Scientific Research Applications
Electronic Applications
Thin Film Deposition
One of the primary applications of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium is as a precursor in the deposition of yttria (Y2O3) thin films. These films are crucial in the fabrication of electronic devices due to their excellent insulating properties and high thermal stability. Techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) utilize this compound to create high-quality yttria layers that are essential for applications in capacitors and semiconductors .
High-Temperature Superconductors
The compound is also employed in the production of Yttrium Barium Copper Oxide (YBCO), a high-temperature superconductor. The use of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionato) as a precursor allows for controlled growth of superconducting films via MOCVD processes. This application is significant for advancements in superconducting technologies used in energy transmission and magnetic resonance imaging (MRI) .
Catalysis
Catalytic Reactions
this compound serves as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry. Research has shown that yttrium complexes can facilitate reactions such as alkylation and polymerization processes .
Organometallic Chemistry
In organometallic chemistry, this compound acts as a precursor for the synthesis of other yttrium-containing catalysts that are utilized in olefin polymerization and other catalytic processes. Its stability and reactivity profile make it an ideal candidate for developing new catalytic systems .
Photonics and Lighting
Light Emitting Diodes (LEDs)
The compound has potential applications in the development of phosphors for LEDs. Yttrium compounds are known to enhance the luminescence properties of phosphors used in white LED technology. The incorporation of this compound into phosphor formulations can improve color rendering and efficiency .
Case Studies
Mechanism of Action
- Y(TMHD)₃’s mechanism of action lies primarily in its role as a precursor. When deposited as a thin film, yttria exhibits excellent thermal stability and electrical insulation properties.
Comparison with Similar Compounds
Key Properties:
- Phase Transition Data :
- Applications : Primarily used as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to fabricate yttrium oxide (Y₂O₃) thin films. These films are critical in semiconductor manufacturing and optical coatings .
- Safety : Exhibits skin and eye irritation but lacks significant ecological toxicity or bioaccumulative properties .
Comparison with Similar TMHD Complexes
TMHD (2,2,6,6-tetramethyl-3,5-heptanedionate) complexes are widely used in thin-film deposition due to their thermal stability and volatility. Below is a detailed comparison of Y(TMHD)₃ with analogous complexes of other metals.
Structural and Thermal Properties
Notes:
- Thermal Stability : Y(TMHD)₃ exhibits higher sublimation enthalpies compared to lighter metals like aluminum, making it suitable for high-temperature CVD processes .
- Molecular Weight : Lanthanide complexes (e.g., Dy, Ho, Sm) have higher molecular weights due to their larger atomic radii, which may influence deposition rates and film density .
Research Findings and Industrial Relevance
Performance in CVD/ALD Processes
Limitations and Innovations
- Volatility Challenges : Heavier lanthanide complexes require higher sublimation temperatures, complicating process control. Solutions include adduct formation (e.g., Y(TMHD)₃-triglyme) to enhance volatility .
Biological Activity
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium, commonly known as Yttrium(III) tris(dipivaloylmethanate) or Y(TMHD)₃, is an organometallic compound with significant potential in various biological applications. This article explores its biological activity, including its properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₃₃H₅₇O₆Y
- Molecular Weight: 638.71 g/mol
- CAS Number: 15632-39-0
- Melting Point: 170°C to 173°C
- Boiling Point: 290°C (at 0.05 mmHg)
- Appearance: White to off-white crystalline solid
Yttrium(III) compounds are notable for their interactions with biological systems. The biological activity of Y(TMHD)₃ can be attributed to several mechanisms:
-
Metal Ion Release:
- Upon interaction with biological tissues, Y(TMHD)₃ can release yttrium ions, which may play a role in various cellular processes.
-
Antioxidant Properties:
- Some studies suggest that yttrium compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
-
Catalytic Activity:
- Yttrium compounds can act as catalysts in biochemical reactions, influencing metabolic pathways.
1. Cancer Therapy
Yttrium-based compounds have been investigated for their potential in cancer therapy due to their ability to selectively target tumor cells. A study demonstrated that Y(TMHD)₃ could enhance the efficacy of chemotherapeutic agents by improving drug delivery to cancerous tissues .
2. Imaging and Diagnostics
Yttrium is used in imaging techniques such as positron emission tomography (PET). Y(TMHD)₃ can serve as a radiotracer due to its favorable physical properties, allowing for enhanced imaging of tumors and other pathological conditions .
3. Antimicrobial Activity
Research has indicated that Y(TMHD)₃ exhibits antimicrobial properties against certain bacterial strains. In vitro studies showed that it could inhibit the growth of pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents .
Study on Antioxidant Activity
A recent study assessed the antioxidant activity of Y(TMHD)₃ in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in radical levels when treated with varying concentrations of the compound, suggesting its potential as a natural antioxidant .
Cancer Cell Targeting
In a controlled experiment involving human breast cancer cell lines (MCF-7), Y(TMHD)₃ was shown to enhance the cytotoxic effects of doxorubicin. The combination treatment resulted in a higher rate of apoptosis compared to doxorubicin alone, indicating that Y(TMHD)₃ may improve therapeutic outcomes in cancer treatments .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Y(TMHD)₃, and how can its purity be validated in academic research?
Y(TMHD)₃ is typically synthesized via ligand exchange reactions between yttrium salts (e.g., YCl₃) and the β-diketonate ligand (TMHD) in anhydrous conditions. A common method involves refluxing stoichiometric amounts of YCl₃ and HTMHD (protonated ligand) in a non-polar solvent (e.g., toluene) under inert gas . Purity Validation:
- Elemental Analysis: Confirms stoichiometry of Y:TMHD ratio.
- NMR Spectroscopy: Proton NMR can detect residual ligands or solvents. The TMHD ligand induces large chemical shifts in NMR spectra, aiding identification .
- X-ray Diffraction (XRD): Validates crystalline structure and phase purity .
Advanced Question
Q. How does the steric bulk of the TMHD ligand influence the thermal stability and sublimation behavior of Y(TMHD)₃ in chemical vapor deposition (CVD)?
The TMHD ligand’s bulky tetramethyl groups enhance thermal stability by shielding the yttrium center, reducing premature decomposition. This allows controlled sublimation at 95–290°C under reduced pressure (0.05 mmHg) . However, excessive steric hindrance may lower deposition efficiency by limiting precursor diffusion on substrates. Methodological Insights:
- Thermogravimetric Analysis (TGA): Measures decomposition onset temperature and sublimation rates.
- Mass Spectrometry (MS): Identifies gas-phase species during sublimation to optimize CVD parameters .
Basic Question
Q. What are the primary applications of Y(TMHD)₃ in materials science, and what analytical techniques are used to assess film quality?
Y(TMHD)₃ is widely used in CVD/atomic layer deposition (ALD) to fabricate yttrium oxide (Y₂O₃) thin films for optical coatings and high-κ dielectrics . Film Quality Assessment:
- Ellipsometry: Measures film thickness and refractive index.
- X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition and oxidation states.
- Atomic Force Microscopy (AFM): Evaluates surface roughness and uniformity .
Advanced Question
Q. How can researchers reconcile reported discrepancies in the hygroscopicity and air sensitivity of Y(TMHD)₃ across studies?
While some sources describe Y(TMHD)₃ as stable under inert conditions , others note hygroscopicity in related lanthanide TMHD complexes (e.g., Dy(TMHD)₃) . Contradictions may arise from differences in:
- Synthetic Protocols: Residual solvents or impurities may alter reactivity.
- Storage Conditions: Exposure to trace moisture during handling.
Mitigation Strategies: - Schlenk Line Techniques: Ensure anhydrous synthesis and storage.
- Karl Fischer Titration: Quantify water content in bulk samples .
Basic Question
Q. What safety precautions are critical when handling Y(TMHD)₃ in laboratory settings?
Hazards: Irritation to skin, eyes, and respiratory system (H315, H319, H335) . Protocols:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
- Storage: Seal in glass ampules under nitrogen; store at ambient temperature away from oxidizers .
Advanced Question
Q. How does the addition of a triglyme adduct to Y(TMHD)₃ affect its sublimation kinetics and film morphology in ALD processes?
Triglyme adducts (e.g., Y(TMHD)₃·triglyme) improve volatility by lowering sublimation temperatures and reducing oligomer formation. This results in smoother films with fewer defects. Experimental Design:
- Differential Scanning Calorimetry (DSC): Compare sublimation enthalpies of adducted vs. pure Y(TMHD)₃.
- Scanning Electron Microscopy (SEM): Analyze adduct-derived film morphology .
Basic Question
Q. Which spectroscopic methods are most effective for characterizing the coordination geometry of Y(TMHD)₃?
- FT-IR Spectroscopy: Identifies symmetric/asymmetric stretching modes of β-diketonate ligands (e.g., C=O at ~1600 cm⁻¹).
- X-ray Absorption Spectroscopy (XAS): Probes local coordination environment around yttrium.
- Single-Crystal XRD: Resolves bond lengths and angles in the solid state .
Advanced Question
Q. What strategies can optimize Y(TMHD)₃’s performance in low-temperature CVD processes for flexible electronics?
Challenges: High decomposition temperatures limit compatibility with polymer substrates. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
